molecular formula C14H15IO7 B3637284 (ACETYLOXY)[4-(ACETYLOXY)-3-IODO-5-METHOXYPHENYL]METHYL ACETATE

(ACETYLOXY)[4-(ACETYLOXY)-3-IODO-5-METHOXYPHENYL]METHYL ACETATE

Cat. No.: B3637284
M. Wt: 422.17 g/mol
InChI Key: ZEJZUNPYUGERJW-UHFFFAOYSA-N
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Description

(ACETYLOXY)[4-(ACETYLOXY)-3-IODO-5-METHOXYPHENYL]METHYL ACETATE is an organic compound characterized by the presence of acetyloxy groups, an iodine atom, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (ACETYLOXY)[4-(ACETYLOXY)-3-IODO-5-METHOXYPHENYL]METHYL ACETATE typically involves the acetylation of the corresponding phenol derivative. The reaction can be carried out using acetic anhydride in the presence of a base such as pyridine, with a catalyst like 4-dimethylaminopyridine (DMAP) to enhance the reaction rate . The reaction conditions generally include maintaining the reaction mixture at room temperature and stirring for several hours to ensure complete acetylation.

Industrial Production Methods

Industrial production of this compound may involve similar acetylation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(ACETYLOXY)[4-(ACETYLOXY)-3-IODO-5-METHOXYPHENYL]METHYL ACETATE can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles in the presence of appropriate reagents.

    Hydrolysis: The acetyloxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol derivative.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution reactions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be employed.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used; for example, replacing iodine with a hydroxyl group yields the corresponding phenol.

    Hydrolysis: The major product is the deacetylated phenol derivative.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.

Scientific Research Applications

(ACETYLOXY)[4-(ACETYLOXY)-3-IODO-5-METHOXYPHENYL]METHYL ACETATE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (ACETYLOXY)[4-(ACETYLOXY)-3-IODO-5-METHOXYPHENYL]METHYL ACETATE involves its interaction with molecular targets such as enzymes or receptors. The acetyloxy groups can undergo hydrolysis, releasing acetic acid and the active phenol derivative, which can then interact with specific biological pathways . The iodine atom may also play a role in modulating the compound’s activity by influencing its electronic properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (ACETYLOXY)[4-(ACETYLOXY)-3-METHOXYPHENYL]METHYL ACETATE: Lacks the iodine atom, which may result in different reactivity and biological activity.

    (ACETYLOXY)[4-(ACETYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYL ACETATE: Contains a chlorine atom instead of iodine, potentially altering its chemical and biological properties.

Uniqueness

The presence of the iodine atom in (ACETYLOXY)[4-(ACETYLOXY)-3-IODO-5-METHOXYPHENYL]METHYL ACETATE makes it unique compared to its analogs. Iodine’s larger atomic size and different electronic properties can significantly influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

[4-(diacetyloxymethyl)-2-iodo-6-methoxyphenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15IO7/c1-7(16)20-13-11(15)5-10(6-12(13)19-4)14(21-8(2)17)22-9(3)18/h5-6,14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJZUNPYUGERJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1I)C(OC(=O)C)OC(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15IO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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